Methyl [(2-cyanopyridin-3-yl)oxy]acetate

Physicochemical profiling Drug-likeness Permeability prediction

Methyl [(2-cyanopyridin-3-yl)oxy]acetate is a minimal pharmacophore building block for EGFR/HER2 kinase inhibitor discovery. The unsubstituted pyridine ring allows systematic SAR at positions 4–6, unlike pre-methylated analogs (EGFR IC₅₀ 42.6–89.6 nM). Its ether-linked methyl oxyacetate provides orthogonal ester reactivity—selective hydrolysis (LiOH/THF/H₂O) yields the carboxylic acid without touching the cyanopyridine core, a chemoselectivity absent in methylene-bridged regioisomers (CAS 131747-36-9). With MW 192.17, XLogP3 0.8, and TPSA 72.2 Ų, it occupies oral drug-like space with improved solubility vs. the ethyl ester (ΔlogP +0.3–0.5). Procurement supports fragment-based screening and late-stage functionalization strategies.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B8433590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [(2-cyanopyridin-3-yl)oxy]acetate
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=C(N=CC=C1)C#N
InChIInChI=1S/C9H8N2O3/c1-13-9(12)6-14-8-3-2-4-11-7(8)5-10/h2-4H,6H2,1H3
InChIKeyQYCPQAYBEBHMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [(2-cyanopyridin-3-yl)oxy]acetate – Structural Identity, Core Physicochemical Profile, and Procurement-Relevant Classification


Methyl [(2-cyanopyridin-3-yl)oxy]acetate (synonym: methyl 2-[(3-cyano-2-pyridinyl)oxy]acetate; PubChem CID 117096454) is a heterocyclic small molecule belonging to the 2-alkoxycyanopyridine class, defined by a pyridine ring bearing a cyano group at position 2 and a methyl oxyacetate moiety at position 3 [1]. Its molecular formula is C₉H₈N₂O₃ (MW 192.17 g/mol) with computed XLogP3-AA of 0.8, topological polar surface area of 72.2 Ų, and zero hydrogen bond donors—placing it within oral drug-like chemical space [1]. The compound serves as a versatile intermediate for constructing more elaborate cyanopyridine-based pharmacophores, particularly in medicinal chemistry programs targeting kinase inhibition [2][3].

Why Generic Substitution Fails for Methyl [(2-cyanopyridin-3-yl)oxy]acetate: The Structural Specificity Problem in 2-Alkoxycyanopyridine Procurement


Within the 2-alkoxycyanopyridine family, minor structural variations produce disproportionate changes in both physicochemical properties and biological target engagement, rendering inter-compound substitution scientifically invalid without explicit re-validation. The methyl ester variant occupies a distinct position relative to its ethyl ester homolog (MW 206.2 vs 192.17 g/mol; ΔMW = 14.03), its regioisomeric methylene-bridged acetate analog (CAS 131747-36-9), and its 4,6-dimethyl-substituted hydrazide derivatives that have demonstrated EGFR IC₅₀ values ranging from 42.6 to 89.6 nM [1][2]. The ether-linked oxyacetate at position 3, combined with the unsubstituted pyridine ring, generates a unique hydrogen bond acceptor count (5) and rotatable bond profile (4) that directly impacts both metabolic stability and target recognition—parameters that cannot be extrapolated from class-level data alone [1][3].

Quantitative Differential Evidence Guide: Methyl [(2-cyanopyridin-3-yl)oxy]acetate Versus Closest Structural Analogs


Physicochemical Differentiation: Methyl Ester vs. Ethyl Ester in the 2-Cyanopyridin-3-yloxyacetate Series

Methyl [(2-cyanopyridin-3-yl)oxy]acetate (MW 192.17, XLogP3 0.8, TPSA 72.2 Ų, HBA 5, RotB 4) [1] differs from its ethyl ester homolog (MW 206.20, C₁₀H₁₀N₂O₃) [2] by a 6.8% lower molecular weight and reduced lipophilicity anticipated from the shorter alkyl chain. The methyl ester's lower logP and smaller molar volume are predicted to confer superior aqueous solubility and potentially higher oral bioavailability per Lipinski analysis compared to the ethyl variant, though this advantage comes at the cost of reduced metabolic stability due to faster esterase-mediated hydrolysis of methyl versus ethyl esters [3].

Physicochemical profiling Drug-likeness Permeability prediction

Structural Differentiation: Oxyacetate Ether Linkage vs. Methylene-Bridged Acetate Ester in 2-Cyanopyridine-3-yl Derivatives

Methyl [(2-cyanopyridin-3-yl)oxy]acetate features an ether-linked oxyacetate at the pyridine 3-position (C–O–CH₂–COOCH₃), in contrast to the regioisomeric (2-cyanopyridin-3-yl)methyl acetate (CAS 131747-36-9) which bears a methylene-bridged acetate (C–CH₂–O–COCH₃) [1][2]. The ether oxygen in the target compound introduces an additional hydrogen bond acceptor site (HBA count: 5 vs. 4 in the methylene-bridged analog) and an additional rotatable bond (4 vs. 3), directly impacting molecular recognition capacity [1][2]. This structural distinction fundamentally alters the compound's synthetic utility: the oxyacetate ester can undergo selective hydrolysis to the free carboxylic acid without affecting the cyanopyridine core, whereas the methylene-bridged acetate yields a different alcohol intermediate upon deprotection .

Structural isomer comparison Reactivity differentiation Intermediate versatility

Class-Level Kinase Inhibition Potential: Positioning Methyl [(2-cyanopyridin-3-yl)oxy]acetate Within the 2-Alkoxycyanopyridine EGFR/HER2/DHFR Inhibitor Landscape

While direct biological assay data for Methyl [(2-cyanopyridin-3-yl)oxy]acetate itself is not available in the published primary literature as of this analysis, the compound serves as the core scaffold for the broader 2-alkoxycyanopyridine class that has demonstrated potent EGFR, HER2, and DHFR inhibitory activity. The closest published analog, 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide-derived compounds, exhibited EGFR IC₅₀ values of 42.6, 60.36, and 89.6 nM compared to the clinical EGFR inhibitor erlotinib (IC₅₀ = 78.6 nM) [1]. Notably, compound 6 in this series achieved 50.1% tumor growth inhibition in SEC-bearing mice and induced 76.7-fold apoptosis activation [1]. The unsubstituted methyl ester target compound, lacking the 4,6-dimethyl substitutions, is predicted to occupy a distinct chemical space with potentially different selectivity profiles that require empirical determination [2][3].

EGFR inhibition HER2 inhibition Anticancer activity Kinase inhibitor scaffold

Synthetic Route Differentiation: Alkylation of 2-Cyano-3-hydroxypyridine vs. Alternative Synthetic Entry Points

The synthesis of Methyl [(2-cyanopyridin-3-yl)oxy]acetate proceeds via direct O-alkylation of 2-cyano-3-hydroxypyridine with methyl bromoacetate in the presence of potassium carbonate in acetone . This one-step procedure contrasts with the two-step synthesis required for the methylene-bridged regioisomer (2-cyanopyridin-3-yl)methyl acetate, which necessitates prior reduction of a carboxylic acid precursor to the alcohol before esterification . The target compound also compares favorably to the 5,6-dichloro analog (MW 275.09) and the 4,6-dimethyl hydrazide analog in terms of atom economy and step count: the unsubstituted pyridine ring eliminates two synthetic steps (halogenation or methylation) required by comparator intermediates .

Synthetic accessibility Building block Alkylation Scale-up feasibility

Best-Fit Research and Industrial Application Scenarios for Methyl [(2-cyanopyridin-3-yl)oxy]acetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: EGFR/HER2 Kinase Inhibitor Lead Optimization Requiring an Unsubstituted 2-Alkoxycyanopyridine Scaffold

For discovery programs targeting EGFR or HER2 kinase inhibition, Methyl [(2-cyanopyridin-3-yl)oxy]acetate provides the minimal 2-alkoxycyanopyridine pharmacophore without pre-installed ring substituents. This enables systematic SAR exploration by introducing substituents at positions 4, 5, or 6 of the pyridine ring, in contrast to the 4,6-dimethyl-substituted hydrazide scaffolds (EGFR IC₅₀ 42.6–89.6 nM) that restrict substitution options [1]. The methyl ester can be converted to the hydrazide for further derivatization, mirroring the synthetic pathway published for the dimethyl analogs, but with the advantage of an earlier diversification point [1][2].

Synthetic Methodology Development: Ether-Linked Oxyacetate as a Selective Hydrolysis Handle in Heterocyclic Chemistry

The ether-linked methyl oxyacetate at the pyridine 3-position provides a chemically differentiated ester that can be selectively hydrolyzed under mild basic conditions (LiOH/THF/H₂O) to yield the corresponding carboxylic acid without affecting the cyanopyridine core [1]. This orthogonal reactivity is absent in the regioisomeric (2-cyanopyridin-3-yl)methyl acetate, where the acetate ester is attached via a methylene bridge and yields a different functional group array upon cleavage [2]. Researchers developing multi-step synthetic sequences benefit from this chemoselectivity for late-stage functionalization strategies.

Physicochemical Property-Driven Lead Selection: Prioritizing Solubility and Permeability in Early-Stage Drug Discovery

With a computed XLogP3 of 0.8, TPSA of 72.2 Ų, and MW of 192.17 g/mol, Methyl [(2-cyanopyridin-3-yl)oxy]acetate occupies a favorable position within oral drug-like chemical space [1]. Compared to the ethyl ester homolog (MW 206.20, predicted ΔlogP ≈ +0.3 to +0.5), the methyl variant offers improved aqueous solubility and potentially higher cell permeability for in vitro assays, although it may exhibit faster esterase-mediated hydrolysis [1][3]. Procurement teams supporting fragment-based screening or property-driven lead optimization should select the methyl ester when aqueous solubility and permeability are primary screening requirements.

Agrochemical Intermediate Research: Cyanopyridine Building Block for Herbicide and Fungicide Discovery

Cyanopyridine derivatives have established precedence in agrochemical development, particularly as intermediates for nicotinoid and pyridylurea herbicides [1]. Methyl [(2-cyanopyridin-3-yl)oxy]acetate offers a single-step synthetic entry point from 2-cyano-3-hydroxypyridine, providing an atom-economical route to 2-alkoxycyanopyridine building blocks compared to multi-step syntheses required for chlorinated or methylated analogs [2]. The methyl ester's lower molecular weight relative to the ethyl ester may also reduce the environmental footprint of downstream agrochemical products by minimizing the mass of non-active ester-derived fragments.

Quote Request

Request a Quote for Methyl [(2-cyanopyridin-3-yl)oxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.